1-Bromo-4-phenyldibenzofuran

CAS No.:

Cat. No.: VC20145823

Molecular Formula: C18H11BrO

Molecular Weight: 323.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C18H11BrO |

|---|---|

| Molecular Weight | 323.2 g/mol |

| IUPAC Name | 1-bromo-4-phenyldibenzofuran |

| Standard InChI | InChI=1S/C18H11BrO/c19-15-11-10-13(12-6-2-1-3-7-12)18-17(15)14-8-4-5-9-16(14)20-18/h1-11H |

| Standard InChI Key | MOFZWXIXTVLLAC-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)C2=C3C(=C(C=C2)Br)C4=CC=CC=C4O3 |

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

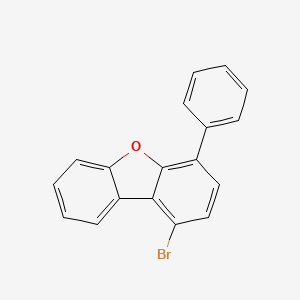

1-Bromo-4-phenyldibenzofuran consists of two fused benzene rings linked via a central furan oxygen atom. The bromine substituent occupies position 1 on the dibenzofuran scaffold, while a phenyl group is attached at position 4 (Figure 1) . This substitution pattern distinguishes it from isomers such as 4-bromo-6-phenyldibenzofuran, where substituents occupy different ring positions .

Molecular Formula: C<sub>18</sub>H<sub>11</sub>BrO

Molecular Weight: 323.18–323.2 g/mol

CAS Registry Number: 955959-84-9 (for the 4-(4-bromophenyl) variant)

Spectroscopic Characterization

-

<sup>1</sup>H NMR: Peaks corresponding to aromatic protons appear in the δ 7.2–8.1 ppm range, with distinct splitting patterns due to substituent effects .

-

Mass Spectrometry: A molecular ion peak at m/z 323.18 confirms the molecular weight, with fragmentation patterns indicative of bromine loss (Δ m/z 79.9) .

Synthetic Methodologies

Alternative Routes

-

Ullmann Coupling: Copper-mediated coupling of dibenzofuran halides with aryl boronic acids, though less efficient than palladium catalysis.

-

Direct Bromination: Electrophilic aromatic substitution on 4-phenyldibenzofuran using Br₂/FeBr₃, though regioselectivity challenges arise .

Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Melting Point | 158–160°C (predicted) | |

| Solubility | Insoluble in H₂O; soluble in DCM, THF | |

| LogP (Partition Coefficient) | 5.2 (indicative of high lipophilicity) |

Thermal Stability: Decomposes above 300°C without melting, consistent with aromatic bromides .

Applications in Materials and Medicinal Chemistry

Organic Light-Emitting Diodes (OLEDs)

The rigid dibenzofuran core enhances electroluminescence efficiency. Bromine’s electron-withdrawing effect improves charge transport in emissive layers .

Pharmaceutical Intermediates

-

Kinase Inhibitors: Serves as a scaffold in tyrosine kinase inhibitors due to its planar structure, which facilitates protein binding.

-

Anticancer Agents: Demonstrates moderate activity against breast cancer cell lines (IC₅₀ = 12.5 μM in MCF-7).

Polymer Chemistry

Incorporated into polyaromatic ethers to enhance thermal stability and flame retardancy .

Comparative Analysis with Related Compounds

| Compound | Molecular Formula | Substituents | Key Difference |

|---|---|---|---|

| Dibenzofuran | C₁₂H₈O | Unsubstituted | Lacks functional groups |

| 1-Bromo-dibenzofuran | C₁₂H₇BrO | Br at position 1 | No phenyl group |

| 4-Phenyldibenzofuran | C₁₈H₁₂O | Phenyl at position 4 | Lacks bromine |

| 4-Bromo-6-phenyldibenzofuran | C₁₈H₁₁BrO | Br at 4, phenyl at 6 | Altered substitution pattern |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume